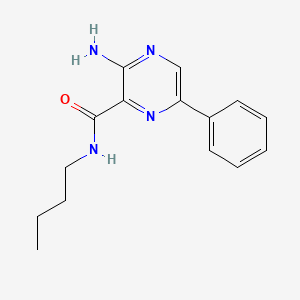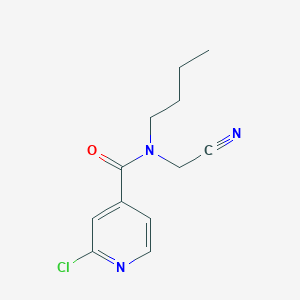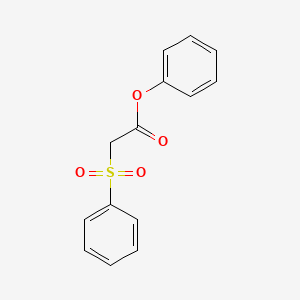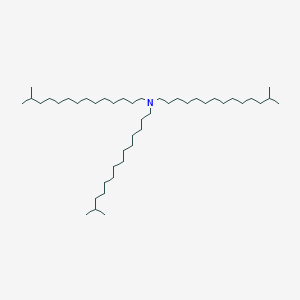![molecular formula C16H12N2S2 B14303267 Benzonitrile, 4,4'-[dithiobis(methylene)]bis- CAS No. 120883-12-7](/img/structure/B14303267.png)
Benzonitrile, 4,4'-[dithiobis(methylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is an organic compound with the molecular formula C16H12N2S2. It features two benzonitrile groups connected by a dithiobis(methylene) linkage. This compound is notable for its unique structure, which includes aromatic rings, nitrile groups, and a disulfide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzonitrile with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions to facilitate the formation of the dithiobis(methylene) linkage. The general reaction scheme is as follows:
Starting Materials: Benzonitrile, formaldehyde, hydrogen sulfide.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: Benzonitrile is reacted with formaldehyde and hydrogen sulfide in the presence of an acid catalyst. The reaction mixture is stirred and heated to promote the formation of the dithiobis(methylene) linkage.
Industrial Production Methods: Industrial production of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile derivatives or halogenated benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4,4’-[dithiobis(methylene)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4,4’-[dithiobis(methylene)]bis- involves its ability to form disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Benzonitrile: Lacks the dithiobis(methylene) linkage, making it less versatile in forming disulfide bonds.
4,4’-Dithiodibutyronitrile: Contains a similar disulfide linkage but with different alkyl groups, leading to different reactivity and applications.
Dithiobis(benzoic acid): Similar disulfide linkage but with carboxylic acid groups instead of nitrile groups.
Uniqueness: Benzonitrile, 4,4’-[dithiobis(methylene)]bis- is unique due to its combination of aromatic rings, nitrile groups, and a disulfide bridge. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
120883-12-7 |
|---|---|
Molecular Formula |
C16H12N2S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[[(4-cyanophenyl)methyldisulfanyl]methyl]benzonitrile |
InChI |
InChI=1S/C16H12N2S2/c17-9-13-1-5-15(6-2-13)11-19-20-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2 |
InChI Key |
HEGBNVZTNOLVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)


![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)

![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)

![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)


